what is L-alanyl-L-leucinamide
what is L-alanyl-L-leucinamide
An In-depth Technical Guide to L-Alanyl-L-leucine
A Note on the Topic: This technical guide focuses on the dipeptide L-alanyl-L-leucine. The initial request for "L-alanyl-L-leucinamide" did not yield a readily identifiable compound in the scientific literature or chemical databases. L-leucinamide is the amide derivative of L-leucine, where the carboxylic acid is replaced by a carboxamide group[1][2]. Consequently, L-alanyl-L-leucinamide would be the dipeptide with L-alanine at the N-terminus and L-leucinamide at the C-terminus. Due to the lack of available data on this specific amide, this guide will provide a comprehensive overview of the closely related and well-documented dipeptide, L-alanyl-L-leucine.
Introduction
L-alanyl-L-leucine is a dipeptide composed of the amino acids L-alanine and L-leucine, linked by a peptide bond. As a product of protein metabolism, it is an endogenous metabolite found in various organisms[3]. The constituent amino acid, L-leucine, is a branched-chain amino acid (BCAA) that plays a crucial role as a signaling molecule in metabolic pathways, particularly in the activation of the mechanistic target of rapamycin (mTOR) pathway, which is central to protein synthesis and cell growth. This guide provides a detailed overview of the physicochemical properties, synthesis, and biological significance of L-alanyl-L-leucine for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental characteristics of L-alanyl-L-leucine are pivotal for its handling, formulation, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C9H18N2O3 | [3] |
| Molecular Weight | 202.25 g/mol | [3] |
| CAS Number | 3303-34-2 | [3] |
| Appearance | Solid | [3] |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid | [3] |
| Canonical SMILES | CC)C(=O)O">C@@HN | [3] |
| InChI Key | RDIKFPRVLJLMER-BQBZGAKWSA-N | [3] |
| Solubility | Water: ≥ 100 mg/mL (494.44 mM) | MedChemExpress |
| DMSO: 1 mg/mL (4.94 mM; with ultrasonic and warming) | MedChemExpress | |
| LogP (XLogP3) | -2.8 | [3] |
Synthesis of L-Alanyl-L-leucine
The synthesis of L-alanyl-L-leucine can be achieved through established methods of peptide synthesis, primarily solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for the synthesis of peptides, offering high efficiency and ease of purification. The general workflow for the synthesis of L-alanyl-L-leucine via Fmoc-based SPPS is outlined below.
Experimental Protocol: Fmoc-SPPS of L-Alanyl-L-leucine
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Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a compatible solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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First Amino Acid Loading: Attach the first amino acid, Fmoc-L-leucine, to the resin. This is typically achieved by reacting the Fmoc-protected amino acid with the resin in the presence of a base like diisopropylethylamine (DIPEA).
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Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound leucine using a solution of piperidine in DMF (typically 20%).
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Coupling of the Second Amino Acid: Couple Fmoc-L-alanine to the deprotected N-terminus of the resin-bound leucine. This step involves activating the carboxylic acid of Fmoc-L-alanine with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then adding it to the resin.
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Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine using a piperidine/DMF solution.
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Cleavage and Deprotection: Cleave the dipeptide from the resin and remove any side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).
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Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Workflow for Solid-Phase Peptide Synthesis of L-Alanyl-L-leucine
Caption: General workflow for the solid-phase synthesis of L-alanyl-L-leucine.
Biological Significance and Applications
While L-alanyl-L-leucine itself is a subject of ongoing research, its constituent amino acids and similar dipeptides have well-defined roles that provide a basis for its potential applications.
Role in Metabolism
As an endogenous metabolite, L-alanyl-L-leucine is involved in protein turnover. The presence of L-leucine is particularly significant due to its role as a potent activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.
Potential in Drug Delivery
Dipeptides are of considerable interest in drug delivery due to their recognition by peptide transporters, such as PepT1, which is expressed in the small intestine and some cancer cells. L-alanyl-L-leucine could potentially be used as a promoiety to enhance the oral bioavailability of poorly absorbed drugs by targeting PepT1-mediated transport[4].
Conceptual Pathway for L-Alanyl-L-leucine Mediated Drug Delivery
Caption: Proposed mechanism for PepT1-mediated uptake of an L-alanyl-L-leucine-drug conjugate.
Stability and Handling
The stability of L-alanyl-L-leucine in solution is influenced by pH and temperature. The primary degradation pathways for dipeptides in aqueous solutions include hydrolysis of the peptide bond and, under certain conditions, intramolecular cyclization to form a diketopiperazine.
Storage Recommendations:
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Solid: Store at -20°C for long-term stability.
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Stock Solutions: Prepare fresh or store aliquots at -80°C for up to 6 months or -20°C for up to 1 month. For aqueous stock solutions, sterile filtration is recommended.
Future Perspectives
The unique properties of L-alanyl-L-leucine, particularly its potential to interact with cellular transport systems and influence metabolic signaling, position it as a molecule of interest for further investigation. Future research may focus on:
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Pharmacokinetic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of L-alanyl-L-leucine.
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Prodrug Development: Designing and synthesizing L-alanyl-L-leucine conjugates of therapeutic agents to improve their delivery and efficacy.
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Nutraceutical Applications: Investigating its potential as a more stable and readily absorbed source of L-leucine in nutritional supplements.
References
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PubChem. Leucinamide. National Center for Biotechnology Information. [Link]
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PubChem. L-Alanyl-L-alanyl-L-leucine. National Center for Biotechnology Information. [Link]
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PubChem. L-Alanyl-L-leucine. National Center for Biotechnology Information. [Link]
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PubChem. L-Alanyl-L-valyl-L-prolyl-L-isoleucinamide. National Center for Biotechnology Information. [Link]
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UEA Digital Repository. Structure and dynamics in L-leucinamide. [Link]
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PubChem. L-Alanyl-L-valyl-L-alanyl-L-leucine. National Center for Biotechnology Information. [Link]
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PubChem. dl-Alanyl-l-leucine. National Center for Biotechnology Information. [Link]
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Indian Academy of Sciences. Synthesis and biological activity of some new leucine-enkephalin analogues. [Link]
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Foodchem. Applications and Uses of L-Alanine. [Link]
